Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Structural Significance of the 1-Oxaspiro[2.3]hexane Core in Organic Chemistry
The 1-oxaspiro[2.3]hexane core is characterized by a fused oxetane ring (a four-membered cyclic ether) and a cyclopropane ring, creating a rigid, three-dimensional spirocyclic architecture. This structure confers unique physicochemical properties, including reduced lipophilicity and enhanced solubility , compared to non-spirocyclic analogs. The oxetane’s ring strain (approximately 27 kcal/mol) and the cyclopropane’s angular strain synergize to increase reactivity while maintaining metabolic stability, making these compounds valuable intermediates in synthetic chemistry.
A key feature of the 1-oxaspiro[2.3]hexane system is its ability to modulate the electronic environment of adjacent functional groups. For example, when positioned α to an amine, the oxetane ring lowers the amine’s pKa by 1–2 units compared to gem-dimethyl substituents, thereby reducing basicity and improving membrane permeability. This property is critical in drug design, where fine-tuning pharmacokinetic parameters is essential.
Table 1: Comparative Properties of Spirocyclic Oxetane Derivatives
| Property | 1-Oxaspiro[2.3]hexane | Gem-Dimethyl Analog | Carbonyl Analog |
|---|---|---|---|
| Amine pKa | 7.2–7.8 | 8.5–9.1 | 5.0–5.5 |
| Log P (Intrinsic) | 1.3–1.7 | 2.1–2.5 | 0.8–1.2 |
| Aqueous Solubility (mg/mL) | 25–35 | 10–15 | 40–50 |
Data derived from spirocyclic pyrrolidine and piperidine studies highlight the oxetane’s role in balancing lipophilicity and solubility. The spirocyclic framework also minimizes steric hindrance, enabling selective functionalization at the cyclopropane or oxetane rings. For instance, Paternò–Büchi reactions between maleic acid derivatives and cyclic ketones efficiently yield spirocyclic oxetanes, with p-xylene suppressing competing alkene dimerization.
Role of Methyl 5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate in Spirocompound Research
This compound combines the spirocyclic oxetane core with an ester moiety and an isopropyl substituent, enhancing its utility as a building block for complex molecule synthesis. The ester group serves as a versatile handle for hydrolysis , amide coupling , or transesterification , enabling diversification into carboxylic acids, amides, or other esters. Meanwhile, the isopropyl group at position 5 introduces steric bulk, which can influence conformation and intermolecular interactions.
This compound’s synthetic versatility is exemplified in its potential applications:
- Drug Discovery : Spirocyclic oxetanes are prized for improving metabolic stability and solubility in drug candidates. The methyl ester derivative could serve as a precursor to prodrugs or bioactive molecules, leveraging the oxetane’s ability to reduce cytochrome P450-mediated oxidation.
- Material Science : The strain energy inherent in the spirocyclic system (∼30 kcal/mol for cyclopropane and oxetane combined) may be exploited in polymer crosslinking or as a monomer for high-performance materials.
- Bioorthogonal Chemistry : While not directly studied for this compound, structurally related spiro[2.3]hexenes exhibit rapid reaction kinetics (k₂ up to 34,000 M⁻¹s⁻¹) in tetrazole-alkene photoclick chemistry, suggesting potential for analogous applications with modified oxetanes.
Recent advances in spirocyclic oxetane synthesis, such as telescoped Paternò–Büchi reactions, provide efficient routes to derivatives like this compound. Computational studies further support the design of such compounds by predicting steric and electronic effects. For example, density functional theory (DFT) analyses reveal that the spirocyclic structure alleviates steric repulsion in transition states, a feature critical for accelerating cycloaddition reactions.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6(2)7-4-10(5-7)8(13-10)9(11)12-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
XMXCTQJTIAHWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the construction of the spirocyclic oxirane (epoxide) and subsequent functional group transformations to install the methyl carboxylate moiety and the isopropyl substituent. The preparation is often achieved through multi-step organic synthesis involving:
- Formation of a cyclobutane or cyclopropane precursor
- Epoxidation or ring closure to form the oxaspiro ring
- Introduction of the carboxylate ester group via esterification or carboxylation
- Installation or retention of the isopropyl substituent at the 5-position
Specific Synthetic Routes
Isomerization of Epoxy Derivatives
A primary method involves the isomerization of epoxy derivatives such as methyl 3-methylenecyclobutane-1-carboxylate using strong bases like lithium diisopropylamide (LDA) in aprotic solvents. This reaction facilitates ring expansion and rearrangement to form the oxaspiro[2.3]hexane core with the desired methyl ester functionality. Controlled reaction conditions, including temperature and reagent stoichiometry, are critical for high yield and purity.
Epoxidation of Allylic Alcohols
Another approach is the epoxidation of allylic alcohol intermediates that already contain the isopropyl substituent. For example, allylic alcohols derived from cyclobutene or cyclopentene precursors can be treated with peroxides in the presence of titanium(IV) isopropoxide catalysts to afford the epoxide ring. Subsequent oxidation steps (e.g., Swern oxidation) convert alcohols to aldehydes or carboxylates, facilitating the formation of the methyl ester group.
Ring-Closing and Esterification
In some synthetic schemes, the oxaspiro ring is formed by acid-catalyzed ring-closing reactions using neopentyl glycol or similar diols with keto-esters under reflux conditions (e.g., p-toluenesulfonic acid in benzene). The resulting spirocyclic intermediates are then esterified or directly converted to the methyl ester form.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxidation | Titanium(IV) isopropoxide, tert-butyl hydroperoxide, −20 °C | 88 | High stereoselectivity for epoxide formation |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, −78 °C | 94 | Converts alcohol to aldehyde intermediate |
| Acid-Catalyzed Ring Closing | p-Toluenesulfonic acid, benzene, reflux, Dean–Stark trap | 70–80 | Efficient formation of spirocyclic ring |
| Isomerization | Lithium diisopropylamide, aprotic solvent | 65–75 | Requires strict anhydrous conditions |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Epoxide Isomerization | LDA, aprotic solvents | Direct formation of spiro ring | Sensitive to moisture, requires low temp |
| Allylic Alcohol Epoxidation | Ti(OiPr)4, TBHP, low temperature | High stereoselectivity | Multi-step, requires oxidation steps |
| Acid-Catalyzed Ring Closure | p-TsOH, reflux in benzene, Dean–Stark | Efficient ring formation | Requires removal of water, potential side reactions |
| Swern Oxidation | Oxalyl chloride, DMSO, Et3N, −78 °C | Clean oxidation to aldehyde | Low temperature control needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences between the target compound and its analogs:
*Hypothetical formula based on structural analysis; explicit data unavailable in evidence.
Physicochemical Properties
- Lipophilicity : The propan-2-yl group in the target compound enhances lipophilicity compared to the hydroxylated analog (CID 131438670) . The fluorophenyl derivative (CAS 2248371-30-2) exhibits moderate lipophilicity due to aromatic and polar fluorine interactions .
- Hydrogen Bonding : The hydroxyl group in CID 131438670 enables hydrogen bonding, increasing aqueous solubility relative to the target compound .
Biological Activity
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, with CAS number 1697493-17-6, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, synthesis methods, and case studies that highlight its applications.
The molecular formula for this compound is with a molecular weight of 184.23 g/mol. The compound features a spirocyclic structure which is significant in influencing its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spiro structure. Detailed methodologies can be found in the literature, including various reaction conditions and catalysts used to optimize yields and purity.
Pharmacological Properties
Research has indicated that compounds with similar spirocyclic structures often exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Studies have shown that spiro compounds can inhibit inflammatory pathways, potentially through modulation of cytokine release and reduction of edema in animal models .
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some spiro compounds have been linked to neuroprotective activities, enhancing neuronal survival and promoting neurite outgrowth in vitro .
Case Studies
- Anti-inflammatory Activity :
- Neuroprotective Studies :
- Antimicrobial Testing :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
